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molecular formula C9H9BrOS B8331925 2-(2-Bromoallylthio)phenol

2-(2-Bromoallylthio)phenol

Cat. No. B8331925
M. Wt: 245.14 g/mol
InChI Key: IJELNLZUDTWMIV-UHFFFAOYSA-N
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Patent
US08618162B2

Procedure details

This compound was prepared from 2-mercaptophenol and 2-bromoallyl bromide in 58% yield according to the general procedure given for 16p in Example VII. Yellow oil; 1H NMR (CDCl3): δ 3.57 (s, 2H), 5.33 (d, J=14.55 Hz, 2H), 6.69 (d, J=2.50 Hz, 1H), 6.87, (t, J=7.40 Hz, 1H), 6.99 (d, J=8.25 Hz, 1H), 7.28 (t, J=7.70 Hz, 1H), 7.45 (d, J=7.70 Hz, 1H); 13C NMR (CDCl3): δ 47.63, 115.12, 120.39, 120.93, 124.92, 128.39, 131.89, 136.60, 157.56; HRMS (FAB): 243.9557 calcd for C9H9BrOS [M]+. found 243.9557.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
16p
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[Br:9][C:10](=[CH2:13])[CH2:11]Br>>[Br:9][C:10](=[CH2:11])[CH2:13][S:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CBr)=C
Step Two
Name
16p
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC(CSC1=C(C=CC=C1)O)=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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